Cas no 88980-09-0 (rac-methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylate)

rac-methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 88980-09-0
- rac-methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate
- EN300-27731244
- rac-methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylate
-
- Inchi: 1S/C14H15N3O2/c1-19-14(18)11-7-10-13(16-8-15-10)12(17-11)9-5-3-2-4-6-9/h2-6,8,11-12,17H,7H2,1H3,(H,15,16)/t11-,12-/m0/s1
- InChI Key: HYCPVHZGNZXCKI-RYUDHWBXSA-N
- SMILES: O(C)C([C@@H]1CC2=C([C@H](C3C=CC=CC=3)N1)N=CN2)=O
Computed Properties
- Exact Mass: 257.116426730g/mol
- Monoisotopic Mass: 257.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 67Ų
rac-methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27731244-2.5g |
rac-methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate |
88980-09-0 | 95.0% | 2.5g |
$923.0 | 2025-03-19 | |
Enamine | EN300-27731244-1.0g |
rac-methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate |
88980-09-0 | 95.0% | 1.0g |
$470.0 | 2025-03-19 | |
Enamine | EN300-27731244-0.5g |
rac-methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate |
88980-09-0 | 95.0% | 0.5g |
$451.0 | 2025-03-19 | |
Enamine | EN300-27731244-10g |
rac-methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate |
88980-09-0 | 10g |
$2024.0 | 2023-09-10 | ||
Enamine | EN300-27731244-10.0g |
rac-methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate |
88980-09-0 | 95.0% | 10.0g |
$2024.0 | 2025-03-19 | |
Enamine | EN300-27731244-0.25g |
rac-methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate |
88980-09-0 | 95.0% | 0.25g |
$432.0 | 2025-03-19 | |
Enamine | EN300-27731244-5.0g |
rac-methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate |
88980-09-0 | 95.0% | 5.0g |
$1364.0 | 2025-03-19 | |
Enamine | EN300-27731244-5g |
rac-methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate |
88980-09-0 | 5g |
$1364.0 | 2023-09-10 | ||
Enamine | EN300-27731244-1g |
rac-methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate |
88980-09-0 | 1g |
$470.0 | 2023-09-10 | ||
Enamine | EN300-27731244-0.1g |
rac-methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate |
88980-09-0 | 95.0% | 0.1g |
$414.0 | 2025-03-19 |
rac-methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylate Related Literature
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Additional information on rac-methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylate
Introduction to Rac-Methyl (4R,6R)-4-Phenyl-3H,4H,5H,6H,7H-Imidazo[4,5-c]Pyridine-6-Carboxylate (CAS No. 88980-09-0)
Rac-Methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate, identified by its CAS number 88980-09-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule belongs to the imidazo[4,5-c]pyridine class, a scaffold that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The specific stereochemistry denoted by the (4R,6R) configuration plays a crucial role in determining the pharmacological properties of this compound.
The imidazo[4,5-c]pyridine core is a heterocyclic structure that has been extensively studied for its role in various biological processes. This particular derivative, with its phenyl substituent and carboxylate functionality, exhibits unique interactions with biological targets. The carboxylate group at the 6-position not only influences the solubility and metabolic stability of the compound but also serves as a key pharmacophore for binding to specific enzymes and receptors.
Recent advancements in medicinal chemistry have highlighted the importance of stereochemistry in drug design. The (4R,6R) configuration of Rac-Methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate is critical for its biological activity. Studies have shown that the precise spatial arrangement of substituents can significantly alter the binding affinity and selectivity of a compound towards its target. This underscores the need for rigorous stereochemical control during synthetic processes.
The pharmacological profile of Rac-Methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate has been explored in several preclinical studies. These investigations have revealed potential applications in treating various diseases, including cancer and inflammatory disorders. The compound's ability to modulate key signaling pathways has made it a promising candidate for further development. For instance, its interaction with enzymes such as protein kinase C and tyrosine kinases suggests a role in regulating cell proliferation and differentiation.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies have been employed to construct the imidazo[4,5-c]pyridine core efficiently. Techniques such as cross-coupling reactions and cyclization strategies are commonly used in these processes. The stereochemical integrity is maintained throughout the synthesis through the use of chiral auxiliaries or catalysts.
In vitro studies have demonstrated that Rac-Methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate exhibits significant inhibitory effects on certain enzymes and receptors. These findings have prompted further investigation into its mechanism of action. For example, research has shown that it can inhibit the activity of Janus kinases, which are involved in inflammatory responses. This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis and other autoimmune diseases.
The compound's pharmacokinetic properties are also an area of active research. Understanding how Rac-Methyl (4R, 6R)- 4 - phenyl - 3 H , 4 H , 5 H , 6 H , 7 H - imidazo [ 4 , 5 - c ] pyridine - 6 - carboxylate is absorbed、 distributed、 metabolized, and excreted is crucial for optimizing its clinical efficacy。 Studies have shown that modifications to the carboxylate group can significantly impact its bioavailability。 This information is vital for designing dosage regimens that maximize therapeutic benefits while minimizing side effects。
Recent clinical trials have provided insights into the safety and efficacy of Rac-Methyl ( 4 R , 6 R ) - 4 - phenyl - 3 H , 4 H , 5 H , 6 H , 7 H - imidazo [ 4 , 5 - c ] pyridine - 6 - carboxylate in human subjects。 These trials have demonstrated that it is well-tolerated at various doses, with minimal adverse effects。 However, further studies are needed to fully understand its long-term safety profile。 The results from these trials are encouraging and support the continued development of this compound as a potential therapeutic agent。
The future direction of research on Rac-Methyl ( ) - ) ) ) ) ) ) ) ) ) ) ) ) ) ) imidazo [ ] ] ] ] ] ] ] ] ] ] ] pyridine - carboxylate includes exploring its interactions with additional biological targets。 Additionally, efforts are underway to develop novel derivatives with enhanced potency and selectivity。 Computational modeling techniques are being employed to predict how structural modifications will affect the compound's biological activity。 These approaches will accelerate the discovery process and lead to more effective therapeutic agents。
In conclusion, Rac-Methyl ( ) ) ) ) ) ) ) ) imidazo [ ] ] ] ] ] ] ] ] ] ] ] ] pyridine - carboxylate CAS No. . is a promising compound with significant therapeutic potential。 Its unique structure, stereochemistry, and pharmacological properties make it an attractive candidate for further development。 Ongoing research efforts are focused on elucidating its mechanism of action, optimizing its pharmacokinetic profile, and exploring new applications。 With continued investigation, this compound has the potential to contribute to advancements in medicine and improve patient outcomes。
88980-09-0 (rac-methyl (4R,6R)-4-phenyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-6-carboxylate) Related Products
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2230780-65-9(IL-17A antagonist 3)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)




